molecular formula C23H19FN2O4 B11537348 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11537348
M. Wt: 406.4 g/mol
InChI Key: DRPKYASWXNFSDE-AFUMVMLFSA-N
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Description

4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenyl group substituted with a fluorobenzoate moiety and an imino group linked to a methylphenoxyacetamido group. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the synthesis of 3-methylphenoxyacetic acid, which is then converted into its corresponding acetamido derivative. This intermediate is further reacted with an appropriate imine-forming reagent to introduce the imino group. Finally, the phenyl group is esterified with 3-fluorobenzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl and fluorobenzoate groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H19FN2O4/c1-16-4-2-7-21(12-16)29-15-22(27)26-25-14-17-8-10-20(11-9-17)30-23(28)18-5-3-6-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

DRPKYASWXNFSDE-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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